Cas no 126533-79-7 (Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate)

Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate is a thiazole-based organic compound featuring a 4-methoxyphenylamino substituent at the 2-position and an ethyl ester group at the 4-position. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The methoxy group enhances solubility and electronic properties, while the thiazole core contributes to its potential bioactivity. The ethyl ester moiety allows for further functionalization, making it a valuable precursor in heterocyclic chemistry. Its well-defined reactivity profile and stability under standard conditions facilitate its use in multi-step synthesis. This compound is typically handled under controlled conditions to ensure purity and optimal performance in downstream applications.
Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate structure
126533-79-7 structure
Product Name:Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate
CAS No:126533-79-7
MF:C13H14N2O3S
MW:278.326861858368
MDL:MFCD07369005
CID:103412
PubChem ID:2769692
Update Time:2025-06-13

Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-((4-methoxyphenyl)amino)thiazole-4-carboxylate
    • 4-Thiazolecarboxylicacid, 2-[(4-methoxyphenyl)amino]-, ethyl ester
    • ethyl 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylate
    • Ethyl 2-(4-methoxy-phenylamino)-4-thiazolecarboxylate
    • Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate
    • ethyl 2-p-anisidinothiazole-4-carboxylate
    • Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate
    • SCHEMBL790315
    • DTXSID50377835
    • J-005391
    • AKOS017264926
    • MFCD07369005
    • CCG-307402
    • BCP28982
    • 126533-79-7
    • EN300-82196
    • 4-Thiazolecarboxylic acid, 2-[(4-methoxyphenyl)amino]-, ethyl ester
    • IPUZBCRNFHBQLY-UHFFFAOYSA-N
    • Z48856958
    • MS-11459
    • 2-(4-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester
    • Ethyl 2-(4-methoXYPHENYLamino)-4-thiazolecarboxylate
    • MDL: MFCD07369005
    • Inchi: 1S/C13H14N2O3S/c1-3-18-12(16)11-8-19-13(15-11)14-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)
    • InChI Key: IPUZBCRNFHBQLY-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 278.07262
  • Monoisotopic Mass: 278.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.285
  • Melting Point: NA
  • Boiling Point: 418.4°Cat760mmHg
  • Flash Point: 206.8°C
  • Refractive Index: 1.61
  • PSA: 60.45
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:126533-79-7)Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate
Order Number:A1119091
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:21
Price ($):835.0/268.0
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Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate Related Literature

Additional information on Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate

Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate (CAS No. 126533-79-7): A Comprehensive Overview

Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate (CAS No. 126533-79-7) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its thiazole core and amine substituent, has been extensively studied for its potential applications in drug discovery and medicinal chemistry.

The structural motif of Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate positions it as a versatile intermediate in the synthesis of more complex molecules. The presence of both the thiazole ring and the 4-Methoxy-phenylamino group imparts specific electronic and steric properties, making it a valuable candidate for further functionalization. These attributes have led to its exploration in various therapeutic contexts, particularly in the development of novel bioactive agents.

In recent years, the pharmaceutical industry has witnessed a surge in interest towards heterocyclic compounds due to their diverse biological activities. Thiazole derivatives, in particular, have been recognized for their role in treating a wide range of diseases, including infectious disorders and chronic conditions. The compound Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate is no exception, as it has been investigated for its pharmacological potential.

One of the most compelling aspects of Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate is its ability to serve as a scaffold for designing molecules with enhanced binding affinity and selectivity. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors implicated in human health and disease. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes such as kinases and proteases, which are often dysregulated in pathological conditions.

The incorporation of the 4-Methoxy-phenylamino group into the thiazole core introduces a hydrophilic moiety that can modulate solubility and bioavailability, crucial factors in drug development. This feature has prompted investigations into its potential as a prodrug or a lead compound for further optimization. Additionally, the methoxy substituent at the para position of the phenyl ring enhances metabolic stability, making it an attractive candidate for clinical translation.

Recent advancements in computational chemistry have further propelled the study of Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental efforts, enabling researchers to design more effective derivatives with tailored properties.

The synthesis of Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the thiazole ring followed by functionalization with the amine and ester groups. Advances in synthetic methodologies have improved yield and purity, facilitating more robust pharmacological evaluations.

In conclusion, Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate (CAS No. 126533-79-7) represents a promising entity in pharmaceutical research. Its unique structural composition and demonstrated biological relevance make it a valuable asset for drug discovery programs. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:126533-79-7)Ethyl 2-(4-Methoxy-phenylamino)-thiazole-4-carboxylate
A1119091
Purity:99%/99%
Quantity:5g/1g
Price ($):835.0/268.0
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